

Albaspidin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Albaspidin*

Cat. No.: *B1665688*

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Introduction

Albaspidin is a naturally occurring phloroglucinol derivative found in certain species of ferns, most notably those of the *Dryopteris* genus. As a member of the acylphloroglucinol class of compounds, **albaspidin** and its analogues have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of **albaspidin** and its related compounds, with a focus on their mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

Albaspidin exists as a group of closely related analogues, primarily differing in the acyl side chains attached to the phloroglucinol rings. The most commonly cited analogues are **Albaspidin AA**, **Albaspidin AP**, **Albaspidin PP**, and **Albaspidin BB**. The core structure consists of two acylphloroglucinol units linked by a methylene bridge.

Chemical Identification of Albaspidin Analogues

Analogue	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Albaspidin AA	3570-40-9[1][2][3][4][5][6]	C ₂₁ H ₂₄ O ₈ [1][2][3][4]	404.4[1][2]
Albaspidin AP	59092-91-0[7]	C ₂₂ H ₂₆ O ₈	418.4
Albaspidin PP	N/A	C ₂₃ H ₂₈ O ₈	432.5[8]
Albaspidin BB	644-61-1[9]	C ₂₅ H ₃₂ O ₈ [9][10]	460.52[9][10]

Physicochemical Properties of Albaspidin AA

Property	Value
Appearance	Yellow powder[2][3][5]
Melting Point	164-166 °C[2][11]
Boiling Point (Predicted)	649.1 ± 55.0 °C[11]
Density (Predicted)	1.424 ± 0.06 g/cm ³ [11]
pKa (Predicted)	4.20 ± 1.00[11]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in water.[2][5][11]

Biological Activities and Mechanism of Action

Albaspidin analogues exhibit a range of biological activities, including antibacterial, anthelmintic, and anticancer properties. A primary mechanism of action for their anticancer effects is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells.

Quantitative Data on Biological Activity

Analogue(s)	Activity	Assay	Target	Value
Albaspidin-AP, -PP, -PB	Fatty Acid Synthase Inhibition	In vitro enzyme assay	Fatty Acid Synthase (FAS)	IC ₅₀ : 23.1 - 71.7 μ M[7][12]
Albaspidin AA	Antibacterial	Minimum Inhibitory Concentration (MIC)	Paenibacillus larvae	MIC: 0.168 - 220 μ M[3][11]
Albaspidins AA	Nematicidal	In vitro larval assay	Nippostrongylus brasiliensis (L4 larvae)	LD ₅₀ : 22 - 121 μ M[5]

Signaling Pathways

The inhibition of Fatty Acid Synthase (FAS) by **albaspidin** analogues has significant downstream effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival. Two of the key pathways affected are the PI3K/Akt/mTOR pathway and the Wnt/ β -catenin signaling cascade. By inhibiting FAS, **albaspidin** disrupts the synthesis of fatty acids required for membrane integrity and signaling molecule production, which in turn can lead to the downregulation of these pro-survival pathways.

Potential Signaling Pathway of Albaspidin via FAS Inhibition

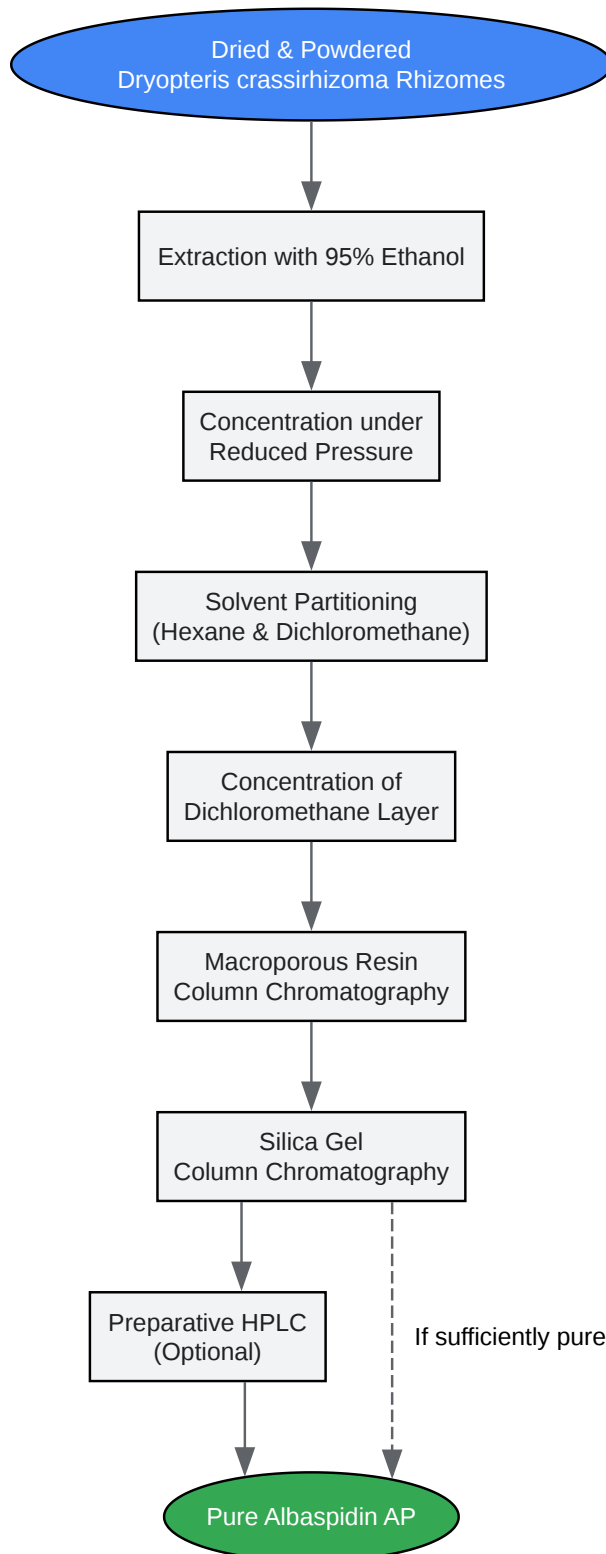
[Click to download full resolution via product page](#)Potential Signaling Pathway of **Albaspidin** via FAS Inhibition

Experimental Protocols

Isolation and Purification of **Albaspidin** AP from *Dryopteris crassirhizoma*

This protocol outlines the multi-step process for the extraction and purification of **Albaspidin** AP.

Experimental Workflow for Albaspidin AP Isolation

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